N-Formyl-DL-methionine
Overview
Description
N-Formyl-DL-methionine is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .
Synthesis Analysis
N-Formyl-DL-methionine is a natural product found in Phaseolus vulgaris . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .
Molecular Structure Analysis
The molecular formula of N-Formyl-DL-methionine is C6H11NO3S . The cryo-EM structures of human FPR1-Gi protein complex bound to S. aureus -derived peptide fMet-Ile-Phe-Leu (fMIFL) and E. coli -derived peptide fMet-Leu-Phe (fMLF) have been reported . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .
Chemical Reactions Analysis
The formyl group interaction and receptor activation of N-Formyl-DL-methionine involve a motif that works together with D106 3.33 for hydrogen bond formation with the N-formyl group and with fMet .
Physical And Chemical Properties Analysis
The molecular weight of N-Formyl-DL-methionine is 177.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 5 .
Scientific Research Applications
- Summary of the Application: N-Formylmethionine (fMet) is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes . In the context of the N-end rule pathway, formyl-methionine acts as an N-degron . The N-end rule pathways are a set of proteolytic systems whose unifying feature is their ability to recognize proteins containing N-degrons, thereby causing the degradation of these proteins by the proteasome or autophagy in eukaryotes and by the proteasome-like ClpAP protease in bacteria .
- Methods of Application or Experimental Procedures: The yeast formyltransferase Fmt1, which is imported from the cytosol into the mitochondria inner matrix, can generate Nt-formylated proteins in the cytosol . This is because the translocation of Fmt1 into mitochondria is not as efficacious, even under unstressful conditions, as had previously been assumed . Molecular genetic techniques, mass spectrometric analyses of proteins’ N-termini, and affinity-purified antibodies that selectively recognized Nt-formylated reporter proteins were used in the research .
- Results or Outcomes: It was discovered that Nt-formylated proteins are greatly upregulated in stationary phase or upon starvation for specific amino acids . Nt-formylated proteins in wild-type yeast that were identified by cLC-MS/MS were Act1 (actin), Bos1 (a SNAP receptor), Bud27 (a bud site selector), Rps28a and Rps28b (ribosomal proteins), Leu2 (3-isopropyl malate dehydrogenase), Sup45 (a peptide chain release factor), Dyn2 (a dynein light chain), Uso1 (a vesicle transporter), and Vps52 (a vacuolar sorting – associated protein) .
In the human body, N-Formyl-DL-methionine is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, stimulating the body to fight against potential infection .
In the human body, N-Formyl-DL-methionine is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, stimulating the body to fight against potential infection .
Safety And Hazards
As for the safety and hazards of N-Formyl-DL-methionine, it’s always important to handle it with care, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Sulfur oxides .
Future Directions
While the role of N-Formyl-DL-methionine in humans remains unresolved, a positive correlation between N-Formyl-DL-methionine, integrated stress response, and late-onset diseases has been identified . These unexpected results will guide further functional analysis of N-Formyl-DL-methionine in humans .
properties
IUPAC Name |
2-formamido-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSHNKNPOHWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-DL-methionine | |
CAS RN |
4309-82-4, 4289-98-9 | |
Record name | N-Formylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4309-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formyl-DL-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4289-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4309-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-formyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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